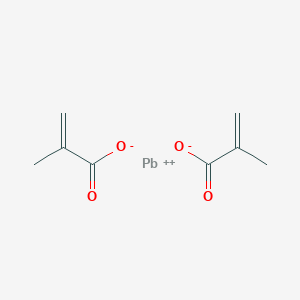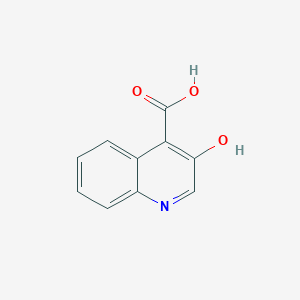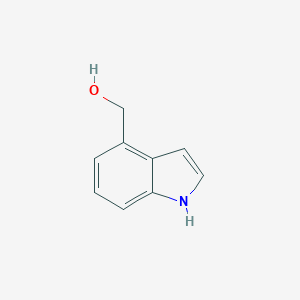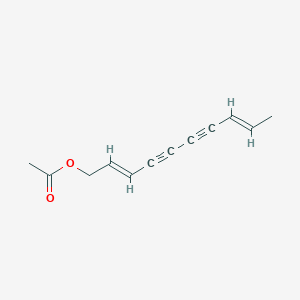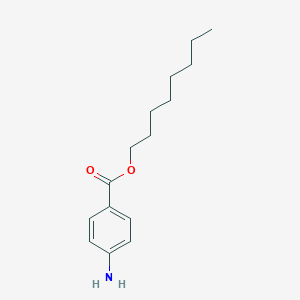
硫酸氨基胍
描述
Aminoguanidine sulfate is a chemical compound synthesized from aminoiminomethanesulfonic acid and hydrazine hydrate. It has garnered attention in the field of chemistry due to its significant yields and purity levels through a relatively simple synthesis process. The compound is characterized by IR, color reaction, and molecular mass determination, highlighting its potential in various scientific studies. The synthesis process benefits from using water as a medium, with an optimal reaction temperature at 60 ℃ and a specific reactant ratio that influences the yield positively (Pan Zhi & Z. Jian, 2001).
Synthesis Analysis
Aminoguanidine sulfate can be synthesized through different methodologies, one of which involves the use of hydrazine hydrate, lime nitrogen, sulfuric acid, and ammonium bicarbonate as raw materials. This process is optimized by controlling various factors such as material ratio, water consumption, pH value, and reaction temperature. The optimal conditions identified include a water dose of 100 mL, a reaction temperature of 45℃, a mole ratio of hydrazine hydrate to lime nitrogen of 1:2, and a pH value of 7.2-7.5. Under these conditions, the yield of aminoguanidine bicarbonate, a related compound, can reach up to 96.07% with a product purity of 98% (Xie Shi-wei, 2011).
Molecular Structure Analysis
The molecular structure of aminoguanidine sulfate monohydrate has been determined through X-ray diffraction analysis. This compound crystallizes in the orthorhombic system with space group Pnma. Its empirical formula is noted as C2H16N8O5S, with unit cell parameters indicating a compact and stable ionic structure consisting of two aminoguanidium cations, one sulfate anion, and one crystal water molecule. This interconnection by electrostatic forces and hydrogen bonds contributes to the compound's stability (Chen Hong-yan, 2006).
Chemical Reactions and Properties
Aminoguanidine reacts with physiological α-oxoaldehydes to form 3-amino-1,2,4-triazine derivatives, demonstrating its ability to prevent glycation. The kinetics of these reactions under physiological conditions have been thoroughly investigated, showing that aminoguanidine is kinetically competent to scavenge α-oxoaldehydes and decrease advanced glycated endproduct formation, implicating its use in preventing microvascular complications of diabetes (Paul J Thornalley, A. Yurek-George, & O. Argirov, 2000).
Physical Properties Analysis
The physical properties of aminoguanidine and its derivatives, such as hygroscopicity and moisture retention, have been characterized and compared to other compounds like hyaluronic acid. This comparison has shown that aminoguanidine possesses good hygroscopicity and moisture retention capabilities, making it a compound of interest for further research and application in various fields (Pan Zhi, 2003).
Chemical Properties Analysis
The transition metal complexes of aminoguanidine have been studied for their structures and properties, indicating the compound's versatility and potential applications. These complexes, synthesized by reacting aminoguanidine with transition metal salts, have been characterized through IR spectroscopy, elemental analysis, and X-ray diffraction, providing insights into their potential as primary explosives and other applications (Nikolaus Fischer et al., 2013).
科学研究应用
啮齿动物中的多胺代谢:硫酸氨基胍抑制多胺及其衍生物的体内氧化脱氨,影响正常和荷瘤啮齿动物的尿液多胺排泄。它还影响其他化合物(如尸胺)的排泄,表明其在研究多胺代谢和肿瘤诊断方面的潜力 (Seiler、Knödgen 和 Bartholeyns,1985 年).
晶状体蛋白的糖基化:氨基胍已显示出通过抑制晶状体蛋白的糖基化(非酶促糖基化)来预防糖尿病并发症的潜力,从而防止褐变和交联步骤。它与糖基化晶状体蛋白结合,并可能通过降低糖的活性醛形式的浓度来发挥作用 (Lewis 和 Harding,1990 年).
预防晚期糖基化终产物:氨基胍是预防晚期糖基化终产物 (AGEs) 形成的原型治疗剂。它与甲基乙二醛、乙二醛和 3-脱氧葡萄糖等 α,β-二羰基化合物反应以抑制 AGEs。然而,由于安全问题和明显的无效,其用于糖尿病肾病的临床试验被终止 (Thornalley,2003 年).
酶的稳定:氨基胍已被证明通过稳定酶来诱导细胞中 S-腺苷甲硫氨酸脱羧酶水平的增加。这表明它在影响生物合成和调节酶中潜在的作用 (Stjernborg 和 Persson,1993 年).
组胺脱羧酶的抑制:氨基胍是二胺氧化酶的有效且特异性抑制剂,并已用于研究组胺代谢及其与各种生理过程的关系 (Kobayashi 和 Maudsley,1971 年).
自由基产生的 DNA 损伤:氨基胍抑制 AGEs 形成和逆转糖基化介导损伤的能力已得到研究,但它也可能在某些金属存在下对 DNA 造成损伤,警告不要滥用它 (Suji 和 Sivakami,2006 年).
对糖尿病大鼠周围神经的影响:氨基胍已被检查其对糖尿病大鼠周围神经的功能和结构异常的影响,显示出改善糖尿病神经病变等疾病的潜力 (Yagihashi 等人,1992 年).
作用机制
Target of Action
Aminoguanidine sulfate primarily targets advanced glycation end products (AGEs) and diamine oxidase . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions such as diabetes and aging . Diamine oxidase is an enzyme that catalyzes the oxidative deamination of biologically active diamines such as histamine and putrescine .
Mode of Action
Aminoguanidine sulfate interacts with its targets by inhibiting their activities. It prevents the formation of AGEs by scavenging free radicals such as reactive oxygen species (ROS) and reactive carbonyl species (RCS) . This action is crucial in preventing the deleterious effects of AGEs. Additionally, aminoguanidine sulfate inhibits the activity of diamine oxidase, thereby preventing the degradation of biologically active diamines .
Biochemical Pathways
The inhibition of AGEs formation by aminoguanidine sulfate affects the glycation pathway. This pathway involves a chemical reaction between carbonyl groups and free amino groups, leading to the formation of Amadori products, which then undergo irreversible dehydration and rearrangements to form AGEs . By inhibiting this pathway, aminoguanidine sulfate prevents the formation of AGEs and their associated harmful effects.
Pharmacokinetics
It is known that aminoguanidine has a significant renal clearance, indicating that it is primarily excreted through the kidneys . This property may impact the bioavailability of aminoguanidine sulfate, particularly in patients with renal impairment.
Result of Action
The inhibition of AGEs formation by aminoguanidine sulfate results in the amelioration of various complications associated with diabetes and aging, such as arterial stiffening and cardiac hypertrophy . Furthermore, the inhibition of diamine oxidase can lead to an increase in the levels of biologically active diamines, which may have various physiological effects .
Action Environment
The action of aminoguanidine sulfate can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment can affect the ability of aminoguanidine sulfate to scavenge free radicals and inhibit AGEs formation . Additionally, the pH and temperature of the environment can potentially influence the stability and efficacy of aminoguanidine sulfate .
安全和危害
未来方向
Aminoguanidine sulfate has potential for treatment of gastrointestinal diseases . The present study provides an insight to understand the potential role of aminoguanidine-bioconjugated gold nanoparticles (AG-Gnp) in reducing diabetes-associated secondary complications by inhibiting glycation and generation of AGEs .
属性
IUPAC Name |
2-aminoguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONNWGCEFSFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2834-84-6 | |
| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401020920 | |
| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1068-42-4, 996-19-0, 2834-84-6 | |
| Record name | Hydrazinecarboximidamide, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoguanidine hemisulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=996-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoguanidinium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, sulfate (2:1) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoguanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMAGEDINE MONOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62X13LJ94Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



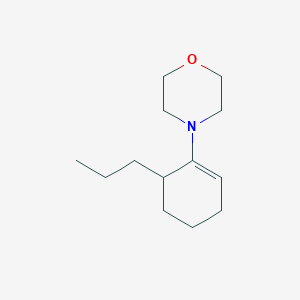
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)


![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)
